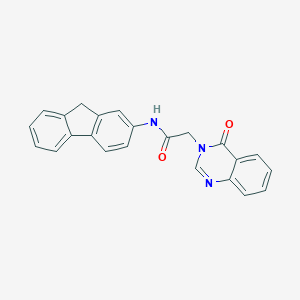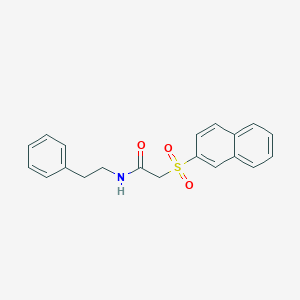
N-(9H-fluoren-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9H-fluoren-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, commonly known as FOA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FOA is a fluorescent derivative of quinazolinone, which has been found to have potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
FOA is a fluorescent probe that binds to certain proteins and changes its fluorescence properties upon binding. The mechanism of action of FOA involves the formation of a complex between FOA and the target protein, which leads to a change in the local environment of FOA and a change in its fluorescence properties. The binding of FOA to the target protein can be monitored by measuring the changes in its fluorescence properties.
Biochemical and Physiological Effects
FOA has been found to have minimal toxicity and does not affect the viability of cells at concentrations used in experiments. FOA has been used to study the activity of enzymes such as protein kinases and phosphatases and has been found to be a useful tool for studying cellular signaling pathways. FOA has also been used to study protein-protein interactions and has been found to selectively bind to certain proteins.
Avantages Et Limitations Des Expériences En Laboratoire
FOA has several advantages for lab experiments such as its high sensitivity, selectivity, and ease of use. FOA can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. However, FOA has some limitations such as its limited solubility in water and its potential to interfere with certain biological processes.
Orientations Futures
For FOA research include the development of new biosensors for detecting specific proteins in biological samples, the study of FOA as a tool for drug discovery, and the optimization of FOA synthesis methods to produce higher yields of FOA with improved purity. FOA may also have potential applications in medical imaging and diagnostics.
Méthodes De Synthèse
The synthesis of FOA involves the reaction of 2-aminobenzophenone with ethyl chloroacetate to form N-(9H-fluoren-2-yl)-2-(2-oxo-2-phenylethyl)benzamide. This intermediate is then reacted with 2-amino-4-oxoquinazoline to form the final product, N-(9H-fluoren-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. The synthesis method has been optimized to produce high yields of FOA with good purity.
Applications De Recherche Scientifique
FOA has been used as a fluorescent probe to study various biological phenomena such as protein-protein interactions, enzyme activity, and cellular signaling pathways. FOA has been found to selectively bind to certain proteins and has been used to develop biosensors for detecting specific proteins in biological samples. FOA has also been used to study the mechanism of action of certain drugs and has potential applications in drug discovery.
Propriétés
Formule moléculaire |
C23H17N3O2 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-(9H-fluoren-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C23H17N3O2/c27-22(13-26-14-24-21-8-4-3-7-20(21)23(26)28)25-17-9-10-19-16(12-17)11-15-5-1-2-6-18(15)19/h1-10,12,14H,11,13H2,(H,25,27) |
Clé InChI |
NHIWRIWIFJPGJY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CN4C=NC5=CC=CC=C5C4=O |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CN4C=NC5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277144.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)
![N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277151.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277156.png)




![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)

![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277170.png)